molecular formula C9H4F9N B044841 2,4,6-Tris(trifluoromethyl)aniline CAS No. 25753-22-4

2,4,6-Tris(trifluoromethyl)aniline

Cat. No. B044841
CAS RN: 25753-22-4
M. Wt: 297.12 g/mol
InChI Key: QIDUETMNCXXNKY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis
The molecular structure and electronic properties of trifluoromethyl anilines have been extensively studied using density functional theory (DFT) calculations. For example, vibrational spectroscopic analysis and DFT calculations of 4-chloro-2-(trifluoromethyl) aniline revealed insights into its geometric structure, vibrational wavenumbers, and non-linear optical (NLO) behavior, highlighting the compound's potential microscopic NLO properties (M. Arivazhagan et al., 2012).

Chemical Reactions and Properties
The trifluoromethyl group in anilines like 2,4,6-tris(trifluoromethyl)aniline can undergo various chemical reactions, including metalation, which allows for structural elaboration through hydrogen/lithium permutation. This process can provide selective site reactivity depending on the protective group used, demonstrating the synthetic utility of trifluoromethyl-substituted anilines in preparing a wide range of products (F. Leroux et al., 2003).

Physical Properties Analysis
Studies on trifluoromethyl anilines often focus on their vibrational spectra to understand their structural and electronic characteristics better. For instance, extensive vibrational, structural, and electronic property analyses of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline have been carried out using various spectroscopic and quantum chemical methods, highlighting the influence of the trifluoromethyl group on these properties (V. Arjunan et al., 2011).

Chemical Properties Analysis
The trifluoromethyl group's reactivity in anilines leads to various chemical transformations. For example, the reaction of trifluoromethyl-substituted anilines with dianions derived from oximes provides a novel pathway to synthesize isoxazoles and 1,3,5-triazines, showcasing the synthetic versatility of the trifluoromethyl group in facilitating novel organic reactions (L. Strekowski et al., 1995).

Scientific Research Applications

  • Synthesis of RF-Containing Derivatives : It is utilized in synthesizing RF-containing derivatives of 4-pyridones, benzodiazepines, and quinoxalinones (Obydennov & Usachev, 2012).

  • Kinetic Studies : The compound is used in kinetic studies involving aromatic triflones and para-X-substituted anilines in methanol solutions (Guesmi & Boubaker, 2011).

  • Nonenzymatic Glucose Sensor : In the field of biosensors, it serves as a nonenzymatic glucose sensor (Shoji & Freund, 2001).

  • Synthesis of 2,4,6-Tris(chlorosulfonyl)phenol : It is useful in synthesizing 2,4,6-tris(chlorosulfonyl)phenol, aniline, and chlorobenzene (Boiko et al., 2011).

  • Synthesis of 2-Trifluoromethyl-2,3-Dihydro-1H-Quinolin-4-Ones : The compound can be used in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2004).

  • Biologically Active Compounds : Trifluoromethyl-substituted anilines, such as 2,4,6-Tris(trifluoromethyl)aniline, are known for their biological activity and are valuable building blocks in scientific research (Xie et al., 2014).

  • Photopolymerization Applications : It has potential applications in photopolymerization processes with a tris(2,2′-bipyridyl)ruthenium complex-methylviologen polymer bilayer electrode system (Teshima et al., 1996).

  • Vibrational, Structural, Thermodynamic, and Electronic Properties Study : Research focuses on studying these properties of 2,4,6-Tris(trifluoromethyl)aniline and its derivatives (Arjunan, Rani, & Mohan, 2011).

  • Intermediate for Pesticides and Herbicides : It serves as an intermediate for high efficient, low toxic pesticides and new herbicides (Zhou Li-shan, 2002).

  • Synthesis of Floctafenine : The synthesis of its derivatives through a coordinating activation strategy allows efficient access to the synthesis of floctafenine (Xu et al., 2018).

Safety And Hazards

2,4,6-Tris(trifluoromethyl)aniline is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact, flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid . Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid . If swallowed, wash mouth out with water and get medical aid . If inhaled, remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid .

properties

IUPAC Name

2,4,6-tris(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F9N/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDUETMNCXXNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380758
Record name 2,4,6-tris(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(trifluoromethyl)aniline

CAS RN

25753-22-4
Record name 2,4,6-tris(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
BL Edelbach, BM Pharoah, SM Bellows, PR Thayer… - …, 2012 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 2 www.thieme-connect.com
JT Ahlemann, A Künzel, HW Roesky… - Inorganic …, 1996 - ACS Publications
Reaction of 2,4,6-tris(trifluoromethyl)phenyldichloroarsane with potassium 2,4,6-tris(trifluoromethyl)anilide 1 yields As,N-bis(2,4,6-tris(trifluoromethyl)phenyl)iminoarsane, 3, and As,N,N‘-…
Number of citations: 39 pubs.acs.org
RJ Peace - 1996 - etheses.dur.ac.uk
This thesis describes studies into the synthesis and coordination chemistry of ligands containing bulky π-acidic groups. Both π-acidic aryl and carboranyl groups have been investigated…
Number of citations: 4 etheses.dur.ac.uk
YA Fialkov, LM Yagupolski - Syntheses of Fluoroorganic Compounds, 1985 - Springer
l,2,3-Tris(trifluoromethyl)benzene is a colourless crystalline substance, well soluble in organic solvents, insoluble in water. Mp 28.5−29 C; bp 162−163 C/760 mm Hg; n D 30 1.3786 [1]. …
Number of citations: 4 link.springer.com
SM Bellows - 2014 - search.proquest.com
This work focuses on the steric and electronic effects of the β-diketiminate ligand when coordinated to iron. Smaller β-diketiminates were used in comparison to their bulkier analogues. …
Number of citations: 3 search.proquest.com
AI Burmakov, LA Alekseeva… - Journal of Organic …, 1970 - Consultants Bureau
Number of citations: 1
O Štrympl - 2018 - dspace.cuni.cz
Byly navrženy a úspěšně realizovány syntézy nových bis(perfluoroalkyl)ových derivátů benzenu: 2,5-bis(perfluorooktyl)benzen-1,4-dikarbaldehydu, jeho dimethylacetalu a 2,5- bis(…
Number of citations: 0 dspace.cuni.cz

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